molecular formula C16H15BrFN3O B4426290 1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine

1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine

Cat. No. B4426290
M. Wt: 364.21 g/mol
InChI Key: AXHQYDOUFCNSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine involves the modulation of neurotransmitter release. This compound has been shown to bind to the presynaptic vesicular monoamine transporter, resulting in the inhibition of neurotransmitter release. Additionally, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to modulate neurotransmitter release, inhibit tumor cell growth, and regulate ion channels. Additionally, this compound has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine in lab experiments include its high purity, high yield, and well-established synthesis method. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to establish its safety and efficacy.

Future Directions

There are several future directions for the study of 1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Additionally, further studies are needed to establish the safety and efficacy of this compound for use in humans. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of new therapeutic agents.

Scientific Research Applications

1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of tumor cell growth, and the regulation of ion channels.

properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN3O/c17-13-9-12(10-19-11-13)16(22)21-7-5-20(6-8-21)15-4-2-1-3-14(15)18/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHQYDOUFCNSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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